molecular formula C29H30N4O4 B2502969 5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 1010869-82-5

5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2502969
CAS No.: 1010869-82-5
M. Wt: 498.583
InChI Key: FNRRKIJROWUMTC-UHFFFAOYSA-N
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Description

This compound features a polyfunctional structure integrating a piperazine-ethoxy-phenol backbone with a 4-phenyl-1H-pyrazole substituent and a benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenyl) group. The piperazine moiety is linked via an ethoxy chain to the phenol ring, which is further substituted at the ortho position by a pyrazole ring.

Properties

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c34-26-17-23(7-8-24(26)29-25(18-30-31-29)22-4-2-1-3-5-22)35-15-14-32-10-12-33(13-11-32)19-21-6-9-27-28(16-21)37-20-36-27/h1-9,16-18,34H,10-15,19-20H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRRKIJROWUMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is notable for its role in enhancing bioactivity through hydrophobic interactions. The piperazine ring often contributes to binding affinity with biological targets.

Key Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight298.34 g/mol
CAS Number3605-01-4
SolubilitySoluble in DMSO
LogP (octanol-water partition)2.5

Antimicrobial Activity

Research has indicated that compounds containing benzo[d][1,3]dioxole and piperazine exhibit significant antimicrobial properties. A study highlighted that derivatives of these compounds showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through in vivo studies. In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β . This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Antitumor Activity

Research has also pointed towards the antitumor potential of similar compounds. A derivative was shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells . The presence of the pyrazole ring is thought to enhance the cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Key observations include:

  • Hydrophobic Interactions : The benzo[d][1,3]dioxole group enhances lipophilicity, improving membrane permeability.
  • Piperazine Substitution : Variations in piperazine substituents can significantly alter binding affinity and selectivity towards specific targets.
  • Phenolic Hydroxyl Group : Contributes to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Case Studies

  • In Vivo Efficacy : In an experimental model using BALB/c mice, administration of the compound resulted in a significant decrease in IL-1β levels post-LPS challenge, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of derivatives were tested against standard bacterial strains using the disk diffusion method, with some showing comparable efficacy to conventional antibiotics .
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that modifications to the phenolic part of the molecule could enhance cytotoxicity by up to 50% compared to unmodified compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to the one exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxole-containing compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the piperazine ring is often associated with enhanced antibacterial effects due to its ability to interact with bacterial cell membranes.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to inhibit specific cancer cell lines. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects by modulating neurotransmitter systems such as serotonin and dopamine . This suggests that the compound could be explored further for its potential in treating mood disorders.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Compounds similar to the one discussed have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines . This property makes it a candidate for developing anti-inflammatory medications.

Study on Antimicrobial Efficacy

A study conducted on a series of benzodioxole derivatives demonstrated their effectiveness against resistant bacterial strains. The research highlighted how modifications at the piperazine position significantly influenced antimicrobial potency. Compounds with bulky hydrophobic groups exhibited superior activity compared to simpler structures .

Investigation into Anticancer Activity

In vitro studies have evaluated the anticancer effects of related pyrazole-containing compounds against various cancer cell lines. These studies revealed that specific substitutions on the pyrazole ring could enhance cytotoxicity while minimizing toxicity to normal cells . Such findings underscore the importance of structural optimization in drug design.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents/Modifications Pharmacological Activity Synthesis Method Reference
Target Compound: 5-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol Piperazine-ethoxy-phenol + pyrazole - Benzo[d][1,3]dioxol-5-ylmethyl on piperazine
- 4-Phenylpyrazole on phenol
Inferred CNS/antimicrobial activity Likely via pyrazole cyclization + piperazine coupling (similar to ) N/A
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, ) Dihydropyrazole - Benzo[d][1,3]dioxol
- tert-Butyl group
Anticonvulsant Cyclization of chalcone with hydrazine hydrate
4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol () Piperazine-oxadiazole-phenol - Oxadiazole linker
- Methoxyphenyl on piperazine
Not reported Multicomponent oxadiazole formation
2-(((4-Benzylpiperazin-1-yl)imino)methyl)-5-(diethylamino)phenol () Piperazine-imino-phenol - Iminomethyl bridge
- Diethylamino group
Not reported Schiff base formation
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide () Piperazine-acetamide - Benzo[d][1,3]dioxolmethyl
- Imidazole on piperazine
Kinase inhibition (inferred) Amide coupling

Key Structural Determinants of Activity

Pyrazole vs. Other Heterocycles : The 4-phenylpyrazole substituent may enhance π-π stacking interactions vs. dihydropyrazoles (e.g., ) or imidazoles (e.g., ), influencing selectivity for targets like kinases or GPCRs.

Benzo[d][1,3]dioxol Group : This moiety increases lipophilicity and may enhance blood-brain barrier penetration, as seen in anticonvulsant dihydropyrazoles .

Computational and Mechanistic Insights

  • Noncovalent Interactions: The benzo[d][1,3]dioxol group participates in van der Waals and CH-π interactions, while the pyrazole engages in hydrogen bonding, as inferred from topology analysis tools like Multiwfn .
  • Electrostatic Potential (ESP): The phenol-OH and pyrazole-NH groups exhibit negative ESP regions, favoring interactions with cationic residues in enzymatic pockets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and piperazine intermediates. For example:

  • Pyrazole core : Condensation of hydrazines with β-ketoesters or α,β-unsaturated ketones ( ).
  • Piperazine linkage : Alkylation or nucleophilic substitution to attach the benzo[d][1,3]dioxol-5-ylmethyl group ( ).
  • Ether bond formation : Coupling the pyrazole-phenol moiety with the piperazine-ethoxy intermediate via Williamson ether synthesis ().
    • Key intermediates : 4-Phenyl-1H-pyrazole-3-carbaldehyde, 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine, and 2-hydroxy-5-(propynyloxy)benzaldehyde are critical precursors .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Techniques :

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of pyrazole and piperazine substituents ().
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ( ).
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole-phenol coplanarity due to intramolecular H-bonding) ().
    • Challenges : Overlapping signals in crowded aromatic regions require advanced 2D NMR (e.g., NOESY, HSQC) for unambiguous assignment .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria ().
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().
  • Anti-inflammatory testing : COX-2 inhibition assays ().
    • Controls : Use celecoxib (COX-2 inhibitor) or streptomycin (antibiotic) as positive controls .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be systematically addressed?

  • Approach :

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times ().
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to targets like COX-2 or adenosine receptors ( ).
  • Metabolic stability : Perform hepatic microsome assays to rule out rapid degradation skewing IC50 values ().
    • Case study : Discrepancies in COX-2 inhibition may arise from assay interference by phenolic OH groups; masking with acetyl protection can clarify results .

Q. What strategies optimize low-yielding steps in the synthesis (e.g., piperazine-ethoxy coupling)?

  • Solutions :

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency ( ).
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h while improving yield by 20–30% ().
  • Purification : Employ preparative HPLC with C18 columns to isolate the product from regioisomeric byproducts ().
    • Troubleshooting : Low yields in Williamson ether synthesis may stem from moisture sensitivity; anhydrous DMF and molecular sieves are critical .

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

  • Methods :

  • Docking studies : Use AutoDock Vina to model interactions with A2B adenosine receptor (PDB ID: 5IU7) ( ).
  • ADMET prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier permeability ( ).
  • MD simulations : AMBER or GROMACS simulate stability of piperazine-phenol conformers over 100 ns trajectories ().
    • Validation : Compare docking scores with experimental IC50 values from radioligand displacement assays .

Q. What are the implications of structural analogs (e.g., variations in the benzo[d][1,3]dioxol group) on bioactivity?

  • Findings :

  • Electron-withdrawing groups (e.g., -NO2) on the benzodioxole reduce antimicrobial activity by 50% ().
  • Methyl substitution on piperazine enhances CNS penetration (logBB > 0.3) ( ).
    • Design principle : Maintain the 4-phenylpyrazole core for COX-2 affinity, but modify the benzodioxole substituent to tune solubility .

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